molecular formula C13H21NO B13250535 1-{[1-(4-Methylphenyl)propyl]amino}propan-2-ol

1-{[1-(4-Methylphenyl)propyl]amino}propan-2-ol

Cat. No.: B13250535
M. Wt: 207.31 g/mol
InChI Key: QUPRRXQQSPRVJV-UHFFFAOYSA-N
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Description

1-{[1-(4-Methylphenyl)propyl]amino}propan-2-ol is an organic compound with the molecular formula C13H21NO It is a secondary amine and alcohol, characterized by the presence of a 4-methylphenyl group attached to a propyl chain, which is further connected to an amino group and a hydroxyl group

Preparation Methods

The synthesis of 1-{[1-(4-Methylphenyl)propyl]amino}propan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-(4-methylphenyl)propan-1-one with ammonia or an amine, followed by reduction. The reaction conditions typically include the use of a reducing agent such as sodium borohydride or lithium aluminum hydride. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-{[1-(4-Methylphenyl)propyl]amino}propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol using reducing agents like sodium borohydride.

    Substitution: The amino group can undergo nucleophilic substitution reactions with halides or other electrophiles, leading to the formation of substituted derivatives.

    Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-{[1-(4-Methylphenyl)propyl]amino}propan-2-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and signaling pathways.

    Medicine: It is investigated for its potential therapeutic applications, such as its role as a β-adrenergic receptor blocker, which can be used in the treatment of cardiovascular diseases.

    Industry: The compound is used in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 1-{[1-(4-Methylphenyl)propyl]amino}propan-2-ol involves its interaction with molecular targets such as β-adrenergic receptors. By blocking these receptors, the compound inhibits the downstream signaling pathways activated by epinephrine, including the activation of adenylyl cyclase and the subsequent increase in intracellular cAMP levels . This results in various physiological effects, such as reduced heart rate and blood pressure.

Comparison with Similar Compounds

1-{[1-(4-Methylphenyl)propyl]amino}propan-2-ol can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

1-[1-(4-methylphenyl)propylamino]propan-2-ol

InChI

InChI=1S/C13H21NO/c1-4-13(14-9-11(3)15)12-7-5-10(2)6-8-12/h5-8,11,13-15H,4,9H2,1-3H3

InChI Key

QUPRRXQQSPRVJV-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C)NCC(C)O

Origin of Product

United States

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